Brevinin-2ISc
Description
Brevinin-2ISc is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, initially isolated from the skin secretions of Hylarana frogs. It is characterized by a 24-amino-acid sequence with a conserved C-terminal disulfide-bridged cyclic domain (Rana box motif: Cys-Lys-X-Cys) and an amphipathic α-helical structure in its N-terminal region . The peptide demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) and fungi, with reported minimum inhibitory concentrations (MICs) ranging from 4–32 µg/mL. Its mechanism involves membrane disruption via electrostatic interactions with negatively charged microbial lipid bilayers, followed by pore formation and cytoplasmic leakage .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SVLGTVKDLLIGAGKSAAQSVLTTLSCKLSNSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Brevinin-2ISc shares structural and functional similarities with other Brevinin-family peptides, Temporins, and Ranatuerins. Key comparators include:
Table 1. Comparative Properties of this compound and Related Peptides
| Property | This compound | Brevinin-2CE | Brevinin-1 | Temporin-1Ta |
|---|---|---|---|---|
| Source Organism | Hylarana sp. | Rana chensinensis | Rana temporaria | Rana temporaria |
| Amino Acid Length | 24 | 25 | 24 | 13 |
| Net Charge (+ at pH 7) | +4 | +5 | +3 | +3 |
| Hydrophobicity (%) | 45 | 48 | 42 | 54 |
| Key Structural Motifs | C-terminal disulfide | C-terminal helix | N-terminal loop | Amphipathic helix |
| MIC against E. coli (µg/mL) | 8 | 12 | 16 | 4 |
| HC50 (Hemolytic Activity, µg/mL) | 60 | 45 | >100 | 35 |
| Cytotoxicity (IC50, µg/mL) | 75 | 55 | 120 | 50 |
Key Findings from Comparative Studies
(a) Brevinin-2CE
- Structural Similarity : Both this compound and Brevinin-2CE feature a cationic N-terminal helix and a C-terminal cyclic domain. However, Brevinin-2CE lacks a disulfide bond, resulting in reduced conformational stability under physiological conditions .
- Functional Differences : Despite its higher net charge (+5), Brevinin-2CE exhibits weaker antimicrobial activity (MIC = 12 µg/mL vs. E. coli) compared to this compound (MIC = 8 µg/mL). This suggests that the disulfide bridge in this compound enhances target selectivity and resistance to proteolytic degradation .
(b) Brevinin-1
- Activity Profile : Brevinin-1 shows negligible hemolytic activity (HC50 > 100 µg/mL) but lower antimicrobial potency (MIC = 16 µg/mL vs. E. coli). Its N-terminal loop structure reduces membrane permeability, favoring interactions with intracellular targets .
- Therapeutic Potential: this compound’s balanced cytotoxicity (IC50 = 75 µg/mL) makes it more suitable for systemic applications than Brevinin-1, which requires higher doses for efficacy.
(c) Temporin-1Ta
- Mechanistic Contrast : Temporin-1Ta, a shorter peptide (13 residues), relies on rapid membrane depolarization due to its high hydrophobicity (54%). While it has superior activity against E. coli (MIC = 4 µg/mL), its hemolytic activity (HC50 = 35 µg/mL) limits clinical utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
